molecular formula C8H6Cl4O B1402209 1-Chloro-2-methyl-3-(trichloromethoxy)benzene CAS No. 1404194-81-5

1-Chloro-2-methyl-3-(trichloromethoxy)benzene

Cat. No.: B1402209
CAS No.: 1404194-81-5
M. Wt: 259.9 g/mol
InChI Key: KJUJSSKHODQZTI-UHFFFAOYSA-N
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Description

It was first introduced in the market in the 1960s and has since been used to control a broad range of weeds in various crops including soybeans, cotton, and corn.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methyl-3-(trichloromethoxy)benzene typically involves the chlorination of 2-methyl-3-(trichloromethoxy)benzene. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyl-3-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Oxidation products include carboxylic acids and aldehydes.

    Reduction: Reduction products include dechlorinated benzene derivatives.

Scientific Research Applications

1-Chloro-2-methyl-3-(trichloromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications and toxicological studies.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-3-(trichloromethoxy)benzene involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the death of the plant. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately causing the collapse of the photosynthetic process.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methyl-4-(trichloromethoxy)benzene
  • 1-Chloro-4-methyl-2-(trichloromethoxy)benzene
  • 1-Chloro-2-methyl-4-(trichloromethoxy)benzene

Uniqueness

1-Chloro-2-methyl-3-(trichloromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its specific mode of action make it a valuable compound in agricultural applications.

Properties

IUPAC Name

1-chloro-2-methyl-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUJSSKHODQZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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